molecular formula C29H34N2O B12516209 N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide CAS No. 821007-62-9

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide

Cat. No.: B12516209
CAS No.: 821007-62-9
M. Wt: 426.6 g/mol
InChI Key: HTMHLBGJBTZBCX-UHFFFAOYSA-N
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Description

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide is a synthetic chemical compound of significant interest in medicinal chemistry and neuroscience research. While specific biological data for this exact molecule is limited in the public domain, its core structure provides strong rationale for its research value. The compound features a 1,2-diarylethylamine backbone, a motif present in compounds studied for their effects on the central nervous system . Furthermore, the 2-phenylacetamide functional group is a recognized pharmacophore in a range of bioactive molecules, including classes investigated for their anticonvulsant properties . This structural profile suggests potential research applications in investigating neurological targets and pathways. Researchers may employ this compound as a chemical tool or a key intermediate in the synthesis and exploration of novel therapeutic agents, particularly for the study of neurological disorders. The presence of the piperidine and diphenylpropyl substituents indicates potential for interaction with various neuronal receptors and ion channels, making it a relevant candidate for in vitro pharmacological profiling and structure-activity relationship (SAR) studies.

Properties

CAS No.

821007-62-9

Molecular Formula

C29H34N2O

Molecular Weight

426.6 g/mol

IUPAC Name

N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide

InChI

InChI=1S/C29H34N2O/c1-30(29(32)23-24-11-5-2-6-12-24)27-17-20-31(21-18-27)22-19-28(25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-16,27-28H,17-23H2,1H3

InChI Key

HTMHLBGJBTZBCX-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Alkylation-Amidation Sequential Strategy

A widely adopted method involves the sequential alkylation of piperidine derivatives followed by amidation. The synthesis begins with the alkylation of 1-(3,3-diphenylpropyl)piperidin-4-amine using N-methyl-2-phenylacetyl chloride under basic conditions.

Step 1: Synthesis of 1-(3,3-Diphenylpropyl)piperidin-4-amine
Piperidin-4-amine is alkylated with 3,3-diphenylpropyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile at 60–80°C for 12–24 hours. The reaction proceeds via nucleophilic substitution, yielding the intermediate amine.

Step 2: Amidation with N-Methyl-2-phenylacetyl Chloride
The amine intermediate is reacted with N-methyl-2-phenylacetyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine (TEA) is added to neutralize HCl generated during the reaction. The product is purified via flash chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity.

Key Parameters

  • Temperature Control : Exothermic amidation requires cooling to prevent side reactions.
  • Solvent Selection : THF enhances solubility of intermediates, while DCM simplifies workup.
  • Yield : 68–75% overall yield after purification.

Boc-Protected Intermediate Approach

This method employs tert-butoxycarbonyl (Boc) protection to enhance reaction selectivity, as detailed in patent US7547789B2.

Step 1: Hydrogenation of 1-Boc-4-piperidone
1-Boc-4-piperidone is hydrogenated with ethylamine in ethanol using a platinum catalyst (5% Pt/C) under 2 bar H₂ pressure at 50°C for 4 hours. This step yields 1-Boc-4-(N-ethylamino)piperidine with near-quantitative conversion.

Step 2: Coupling with Phenylacetic Acid Derivatives
The Boc-protected amine is reacted with 2-phenylacetyl chloride using carbonyldiimidazole (CDI) as a coupling agent in THF at 25°C. After 6 hours, the Boc group is removed with HCl in ethanol, yielding the target compound.

Advantages

  • Protection-Deprotection : Minimizes side reactions during amidation.
  • Scalability : Suitable for industrial production with yields exceeding 80%.

Reductive Amination Pathway

Reductive amination offers an alternative route using piperidin-4-one and 3,3-diphenylpropylamine .

Step 1: Formation of Schiff Base
Piperidin-4-one and 3,3-diphenylpropylamine are condensed in methanol at 25°C for 12 hours, forming an imine intermediate.

Step 2: Reduction with Sodium Borohydride (NaBH₄)
The imine is reduced with NaBH₄ in methanol at 0°C, yielding 1-(3,3-diphenylpropyl)piperidin-4-amine .

Step 3: Amidation
The amine is acylated with N-methyl-2-phenylacetyl chloride as described in Section 1.1.

Yield : 65–70% overall.

Industrial-Scale Production Optimization

Industrial synthesis prioritizes cost efficiency and reproducibility. Key modifications include:

  • Catalyst Recycling : Platinum catalysts are filtered and reused to reduce costs.
  • Solvent Recovery : Ethanol and THF are distilled and recycled, minimizing waste.
  • Process Automation : Continuous flow reactors enhance reaction consistency.

Analytical Validation

Critical techniques for verifying structural integrity and purity:

Technique Parameters Purpose
¹H/¹³C NMR Aromatic δ 7.24–7.40 ppm; carbonyl δ 173 ppm Confirm functional groups
HPLC Reverse-phase C18 column, UV detection Purity assessment (>95%)
HRMS m/z 476.3 (C₃₀H₃₄N₂O) Molecular weight verification

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Alkylation-Amidation 68–75 >95 Moderate High
Boc-Protected 80–85 >98 High Moderate
Reductive Amination 65–70 >93 Low High

Challenges and Solutions

  • Impurity Formation : Byproducts from over-alkylation are mitigated using Boc protection.
  • Low Solubility : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility during coupling.
  • Catalyst Deactivation : Platinum catalysts are pre-treated with H₂ to maintain activity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide, also known as Benzeneacetamide, N-[1-(3,3-diphenylpropyl)-4-piperidinyl]-N-methyl-, is a chemical compound with the CAS number 821007-62-9 . This compound has a molecular weight of 426.59300 and a molecular formula of C29H34N2O .

Scientific Research Applications
While the provided search results do not detail specific applications of this compound, they do offer some context for its potential use in scientific research:

  • CCR5 Binding Affinity Studies: This compound is related to piperidinyl phenylacetamides, which have been studied for their CCR5 binding affinity using QSAR (Quantitative Structure-Activity Relationship) . Modification of N-[1-(3,3-diphenylpropyl)-piperidin-4-yl]-N-methyl-2-[4-(methylsulfonyl)-phenyl]acetamide has been explored in virtual screening studies .
  • Pharmaceutically Active Piperidine Derivatives: N-[l-(3,3-diphenylpropyl)-piperidin-4-yl]- N-methylthiophene-2-carboxamide is a pharmaceutically active piperidine derivative . These derivatives have potential pharmaceutical applications .
  • Related Substances: this compound has related chemical substances including N-[1-(3,3-Diphenyl-propyl)-piperidin-4-yl]-N-methyl-2-oxo-2-phenyl-acetamide and N-[1-(3,3-Diphenyl-propyl)-piperidin-4-yl]-N-methyl-2-phenyl-propionamide . These related substances may provide insights into its potential applications .

Mechanism of Action

The compound exerts its effects by binding to the CCR5 chemokine receptor, thereby modulating its activity. This interaction affects various signaling pathways involved in immune response and inflammation. The binding of the compound to the receptor inhibits the receptor’s interaction with its natural ligands, leading to altered cellular responses .

Comparison with Similar Compounds

Key Findings from Substituted Derivatives

Modifications to N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide were systematically investigated to enhance CCR5 antagonism:

  • ID 4n: Replacement of the acetamide core with a 2-hydroxyguanidino group increased activity significantly, achieving log(1/IC50) = 1.698 while maintaining structural stability .
  • ID 19n : Substitution of the 4-(methylsulfonyl)phenyl group with a pyrrole ring resulted in moderate activity, whereas other five-membered heterocycles (e.g., furan, thiophene) showed reduced efficacy .

These results highlight the critical role of the phenylacetamide core and electron-withdrawing substituents (e.g., methylsulfonyl) in CCR5 binding.

Table 1: Activity of Structural Analogs

Compound Name Substituents log(1/IC50) Key Finding
Target Compound 4-(Methylsulfonyl)phenyl 0.904 Baseline activity in CCR5 assays
ID 4n 2-Hydroxyguanidino 1.698 Enhanced activity via polar interactions
ID 19n Pyrrole ring 1.201 Moderate activity; limited stability

Comparison with Piperidine-Based Opioids

This compound shares structural motifs with Schedule I/IV opioids, though its pharmacological target (CCR5) differs from the μ-opioid receptor. Key distinctions include:

Table 2: Structural and Functional Comparison with Controlled Opioids

Compound Name Key Substituents Biological Target Regulatory Status
Target Compound 3,3-Diphenylpropyl, phenylacetamide CCR5 Research compound
Ocfentanil 2-Fluorophenyl, methoxy group μ-Opioid receptor Schedule I
Carfentanil Methyl carboxylate, phenylethyl μ-Opioid receptor Schedule I/IV
Furanylfentanyl Furan-2-carboxamide μ-Opioid receptor Schedule I

Key Observations :

  • Substituent Influence : The 3,3-diphenylpropyl group in the target compound confers bulkiness and lipophilicity, favoring CCR5 binding. In contrast, opioid analogs prioritize aromatic/electron-deficient groups (e.g., fluorophenyl in ocfentanil) for receptor activation .
  • Pharmacological Divergence : Despite shared piperidine-acetamide scaffolds, the target compound’s 4-(methylsulfonyl)phenyl group likely directs selectivity toward CCR5, avoiding opioid receptor cross-reactivity .

Stability Considerations :

  • The target compound’s methylsulfonyl group enhances metabolic stability compared to nitro or halogenated analogs (e.g., 40006 in ) .

Biological Activity

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide is a synthetic compound classified as a piperidine derivative. Its structure features a piperidine ring with a 3,3-diphenylpropyl substituent and a methyl group at the nitrogen atom, along with a phenylacetamide moiety. This composition suggests significant potential for biological activity, particularly in modulating receptor interactions.

Chemical Structure and Properties

  • Molecular Formula : C29_{29}H34_{34}N2_2O
  • Molecular Weight : 426.59 g/mol
  • CAS Number : 821007-62-9
  • LogP : 5.31 (indicating high lipophilicity)

Research indicates that this compound primarily acts as a modulator of chemokine receptors, particularly as an antagonist of the CCR5 receptor. The CCR5 receptor is crucial in various inflammatory processes and viral infections, making it a significant target for therapeutic intervention. The compound's ability to interact with this receptor suggests potential applications in treating conditions such as HIV and other inflammatory diseases.

Biological Activity

  • Antagonistic Effects on CCR5 : this compound has shown efficacy in blocking CCR5-mediated signaling pathways, which can inhibit the entry of HIV into host cells.
  • Quantitative Structure–Activity Relationship (QSAR) : Studies employing QSAR modeling have revealed insights into how structural modifications can enhance binding affinity and selectivity towards CCR5 and potentially other biological targets.
  • Comparative Analysis with Similar Compounds : The compound shares structural similarities with various derivatives that exhibit different pharmacological profiles. For instance:
Compound NameStructureUnique Features
N-(4-Piperidinyl)-N-methyl-2-(4-trifluoromethyl)phenylacetamideStructureContains trifluoromethyl group enhancing lipophilicity
N-(1-(2-Methylphenethyl)piperidin-4-yl)-N-methyl-2-phenyloxyacetamideStructureExhibits different substitution pattern affecting receptor binding
N-[1-(3-Fluorophenyl)-piperidin-4-yl]-N-methyl-2-(4-chlorophenyl)acetamideStructureFluorine substitution may alter pharmacokinetic properties

Study on Antiviral Activity

A study focused on the antiviral activity of this compound demonstrated its potential to inhibit HIV replication in vitro by blocking the entry of the virus into T-cells via CCR5 antagonism. The findings indicated that the compound significantly reduced viral load in treated cell cultures compared to controls .

Summary of Findings

The biological activity of this compound highlights its potential as a CCR5 antagonist with implications for treating viral infections and inflammatory diseases. Ongoing research into its structure–activity relationships continues to reveal opportunities for enhancing its pharmacological profile.

Q & A

Basic: What synthetic methodologies are optimal for preparing N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide?

Answer:
The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example:

  • Step 1: Alkylation of 4-piperidone with 3,3-diphenylpropyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the 1-(3,3-diphenylpropyl)piperidin-4-yl intermediate .
  • Step 2: Reductive amination or direct coupling with methyl 2-phenylacetamide derivatives using reagents like NaBH(OAc)₃ in 1,2-dichloroethane .
  • Purification: Flash chromatography or recrystallization, followed by characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm purity and structure .

Basic: What analytical techniques are critical for structural validation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (e.g., aromatic protons at δ 7.40–7.24 ppm, piperidine protons at δ 2.78–1.81 ppm) and ¹³C NMR (e.g., carbonyl signals at δ 173–174 ppm) .
  • Mass Spectrometry (MS): HRMS or GC-MS to confirm molecular weight (e.g., calculated m/z 476.3 for C₃₀H₃₄N₂O) .
  • HPLC: Purity assessment (>95%) using reverse-phase columns and UV detection .

Advanced: How do structural modifications at the piperidine and phenylacetamide moieties affect CCR5 binding affinity?

Answer:

  • QSAR Insights: Substitution at the piperidine nitrogen (e.g., sulfonyl groups) alters steric and electronic interactions with CCR5. For instance, compound 17 (Lu AE51090) showed enhanced M1 receptor selectivity due to optimal positioning of the diphenylpropyl group .
  • Key Trends:
    • Hydrophobic substituents (e.g., diphenylpropyl) improve receptor binding via van der Waals interactions.
    • Polar groups (e.g., hydroxyl or methoxy) reduce affinity due to mismatched receptor hydrophobicity .
  • Validation: Radioligand binding assays (e.g., IC₅₀ values) and molecular docking simulations .

Advanced: How can contradictory data on muscarinic receptor selectivity be resolved?

Answer:
Contradictions may arise from assay conditions (e.g., cell lines vs. native tissues) or allosteric modulation.

  • Experimental Design:
    • Use CHO-K1 cells transfected with human M1–M5 receptors to standardize conditions .
    • Compare allosteric vs. orthosteric binding using Schild regression analysis .
    • Validate in native tissues (e.g., rat parotid gland) to confirm physiological relevance .
  • Case Study: Compound 17 (Lu AE51090) showed M1 selectivity (EC₅₀ = 23 nM) but retained weak M3 activity (EC₅₀ = 1.2 µM), highlighting the need for subtype-specific assays .

Advanced: What in vivo models are suitable for evaluating procognitive effects?

Answer:

  • Rodent Models:
    • Passive Avoidance Test: Measures reversal of scopolamine-induced memory deficits (e.g., 1–10 mg/kg doses) .
    • Morris Water Maze: Assesses spatial learning; compound 17 improved latency times by 40% at 3 mg/kg .
  • Pharmacokinetics: Monitor brain penetration via LC-MS (e.g., brain-to-plasma ratio ≥0.5) and plasma half-life (t₁/₂ ~2–4 hours) .

Advanced: What strategies mitigate impurities during large-scale synthesis?

Answer:

  • Impurity Profiling: Common impurities include N-desmethyl derivatives (due to incomplete alkylation) and oxidation byproducts .
  • Optimization:
    • Use anhydrous conditions to prevent hydrolysis of intermediates.
    • Employ HPLC-guided purification (C18 columns, acetonitrile/water gradients) to isolate ≥99% pure product .
    • Monitor residual solvents (e.g., acetonitrile <410 ppm) via GC-MS .

Advanced: How does this compound interact with bacterial toxin pathways?

Answer:

  • Mechanism: Inhibits Rac1 degradation by bacterial toxins (e.g., CNF1) via SOS/Ras pathway interference .
  • Assays:
    • Cell Protection Assay: 10 µM C910 (structurally related) reduced Rac1 degradation by 80% in HeLa cells .
    • Cross-Reactivity: Test against Shiga toxin (Stx1) and diphtheria toxin (DT) to confirm broad-spectrum activity .

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